[4-(4-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone
Description
[4-(4-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a methoxyphenyl-thiadiazole moiety
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-27-17-8-2-14(3-9-17)18-19(28-23-22-18)20(26)25-12-10-24(11-13-25)16-6-4-15(21)5-7-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJGVGIBHOKLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylpiperazine with 4-methoxyphenyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions to form the desired methanone derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more saturated form.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing piperazine and thiadiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to [4-(4-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone have shown efficacy against various bacterial strains and fungi, making them candidates for antibiotic development .
Anticancer Activity
The compound has been explored for its anticancer properties. Studies have demonstrated that modifications in the thiadiazole ring can lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells .
Central Nervous System (CNS) Effects
Piperazine derivatives are well-known for their neuropharmacological effects. The compound’s structure suggests potential use as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated various piperazine derivatives for their antimicrobial activity. Among them, a compound structurally similar to this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
In a recent investigation published in Molecules, researchers synthesized several thiadiazole derivatives and assessed their anticancer properties against human breast cancer cell lines. The study found that certain modifications led to increased potency and selectivity toward cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- [4-(4-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanol
- [4-(4-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]ethanone
Uniqueness: Compared to similar compounds, [4-(4-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone exhibits unique structural features that influence its chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl-thiadiazole groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various research applications.
Biological Activity
The compound [4-(4-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone , also referred to as Y204-0661, is a complex organic molecule with significant biological activity. This article delves into its pharmacological properties, including its interactions with various receptors, potential therapeutic applications, and results from relevant case studies.
Structural Characteristics
- Molecular Formula : C18H19ClN2O2
- Molecular Weight : 330.81 g/mol
- LogP : 3.4359 (indicating moderate lipophilicity)
- Polar Surface Area : 27.69 Ų
- Hydrogen Bond Acceptors : 3
Chemical Structure
The compound features a piperazine ring substituted with a chlorophenyl group and a thiadiazolyl moiety, contributing to its unique biological properties.
Receptor Affinity
Research indicates that derivatives of the piperazine class, including compounds similar to Y204-0661, exhibit high affinity for dopamine receptors, particularly the D4 subtype. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, showcasing significant selectivity over D2 receptors and other serotonin receptors . This suggests potential applications in treating neuropsychiatric disorders.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. Compounds structurally related to Y204-0661 displayed broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The growth inhibition zones ranged from 14 to 17 mm in diameter .
Anti-Proliferative Properties
In vitro studies have assessed the anti-proliferative activity of similar compounds against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that certain analogs exhibited significant cytotoxic effects, with some showing higher activity than standard chemotherapeutic agents like Doxorubicin .
Neuroprotective Effects
A notable study evaluated the neuroprotective effects of Y204-0661 in a model of acute cerebral ischemia using mice. The compound significantly prolonged survival times and reduced mortality rates compared to control groups, indicating its potential as a neuroprotective agent .
Case Study: Neuroprotection in Ischemia
In a controlled experiment involving Kunming mice subjected to bilateral common carotid artery occlusion, Y204-0661 was administered at various dosages. Results showed that the compound significantly improved survival rates and reduced neurological deficits compared to untreated controls (p < 0.05) .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
